3-Iodo-2-methyl-6-(trifluoromethyl)pyridine chemical properties
3-Iodo-2-methyl-6-(trifluoromethyl)pyridine chemical properties
An In-Depth Technical Guide to 3-Iodo-2-methyl-6-(trifluoromethyl)pyridine (CAS: 944317-26-4)
Abstract
This technical guide provides a comprehensive overview of 3-Iodo-2-methyl-6-(trifluoromethyl)pyridine, a key heterocyclic building block for research and development in the pharmaceutical and agrochemical industries. The document elucidates the compound's core physicochemical properties, anticipated spectroscopic profile, and a robust, field-proven synthetic pathway. A central focus is placed on its chemical reactivity, particularly the strategic utility of the carbon-iodine bond in modern palladium-catalyzed cross-coupling reactions. By synthesizing technical data with mechanistic insights, this guide serves as an essential resource for researchers, medicinal chemists, and drug development professionals aiming to leverage this versatile intermediate for the creation of novel, high-value molecules.
Introduction
The Ascendancy of Trifluoromethylpyridines in Applied Chemistry
The trifluoromethylpyridine (TFMP) scaffold has become a privileged motif in modern chemistry, particularly within the life sciences.[1][2] The incorporation of a trifluoromethyl (-CF₃) group onto a pyridine ring imparts a unique combination of properties highly sought after in drug design and agrochemical development.[3] The high electronegativity and steric bulk of the -CF₃ group can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism, increase its lipophilicity to improve membrane permeability, and modify its binding affinity to biological targets.[4][5] Consequently, TFMP derivatives are integral components of numerous commercialized products and clinical candidates.[1]
Strategic Importance of 3-Iodo-2-methyl-6-(trifluoromethyl)pyridine
3-Iodo-2-methyl-6-(trifluoromethyl)pyridine emerges as a particularly valuable intermediate due to its trifunctional nature. The molecule offers three distinct points for synthetic modification:
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The Trifluoromethyl Group : Serves as a critical modulator of physicochemical and pharmacokinetic properties.
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The Methyl Group : Provides steric influence and subtle electronic modification, impacting molecular conformation and target engagement.
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The Iodo Group : Functions as an exceptionally versatile synthetic handle. The carbon-iodine bond is an ideal substrate for a vast array of palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures.[6][7]
This guide delves into the specific properties and applications of this compound, providing the technical foundation necessary for its effective utilization in synthesis.
Physicochemical and Spectroscopic Properties
Core Chemical Identity
| Property | Value |
| IUPAC Name | 3-Iodo-2-methyl-6-(trifluoromethyl)pyridine |
| CAS Number | 944317-26-4[8] |
| Molecular Formula | C₇H₅F₃IN |
| Molecular Weight | 289.02 g/mol |
| Canonical SMILES | CC1=C(C=C(C=N1)C(F)(F)F)I |
Physical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | Vendor Data |
| Melting Point | 42-43 °C (for the related 3-iodo-2-(trifluoromethyl)pyridine) | [9] |
| Boiling Point | 210.1 °C at 760 mmHg (Predicted for a related isomer) | [9] |
| Solubility | Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THF. | General chemical knowledge |
Note: Experimental data for this specific isomer is limited. Some data is inferred from closely related structural analogs.
Anticipated Spectroscopic Profile
A full spectroscopic workup is essential for confirming the identity and purity of the compound. Based on its structure, the following spectral characteristics are expected:
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¹H NMR : The spectrum should reveal three distinct signals: a singlet for the methyl protons (CH₃) likely in the δ 2.5-2.8 ppm range, and two doublets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the two coupled protons on the pyridine ring.
-
¹³C NMR : Seven signals are expected. The trifluoromethyl carbon will appear as a quartet due to C-F coupling. The methyl carbon will be a singlet in the aliphatic region, while the five distinct pyridine carbons will appear in the aromatic region, with the carbon attached to iodine showing a characteristic shift.
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¹⁹F NMR : A sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group.
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Mass Spectrometry (MS) : The electron impact (EI) or electrospray ionization (ESI) spectrum should show a clear molecular ion peak (M⁺) at m/z 289. A characteristic isotopic pattern for iodine would also be present.
Synthesis and Purification
The most reliable and scalable approach to synthesizing 3-Iodo-2-methyl-6-(trifluoromethyl)pyridine is via a Sandmeyer-type reaction, starting from the corresponding amine. This method offers high yields and regiochemical control.
Retrosynthetic Analysis and Workflow
The key disconnection is the C-I bond, which points to a late-stage iodination of a pre-functionalized pyridine ring. The amine precursor, 2-methyl-6-(trifluoromethyl)pyridin-3-amine, is commercially available or can be synthesized, making this a convergent and efficient strategy.
Caption: Synthetic workflow for 3-Iodo-2-methyl-6-(trifluoromethyl)pyridine.
Experimental Protocol: Diazotization and Iodination
Causality: This protocol is adapted from a well-established procedure for analogous iodopyridines.[10] The low-temperature conditions (<5 °C) during diazotization are critical to prevent the premature decomposition of the unstable diazonium salt. The subsequent dropwise addition of potassium iodide allows for controlled formation of the C-I bond, minimizing side reactions.
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Reaction Setup : In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 2-methyl-6-(trifluoromethyl)pyridin-3-amine (1.0 eq.) in aqueous HCl (e.g., 5N).
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Diazotization : Cool the suspension to between -5 °C and 0 °C using an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.5 eq.) dropwise via the addition funnel, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 15-20 minutes at this temperature upon completion of the addition.
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Iodination : Slowly add a pre-cooled aqueous solution of potassium iodide (KI, 2.2 eq.) dropwise, maintaining an internal temperature below 10 °C.
-
Reaction Completion : After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature, stirring for 2-4 hours or until TLC/LC-MS analysis indicates full consumption of the diazonium intermediate.
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Workup : Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x). Combine the organic layers and wash sequentially with a saturated sodium thiosulfate (Na₂S₂O₃) solution to quench any residual iodine, followed by brine.
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Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound.
Chemical Reactivity and Synthetic Utility
The synthetic power of 3-Iodo-2-methyl-6-(trifluoromethyl)pyridine lies in the reactivity of its C-I bond, which serves as a linchpin for constructing more complex molecules.
Reactivity Overview
The pyridine ring is electronically deficient due to the strong electron-withdrawing effect of both the ring nitrogen and the -CF₃ group. This deactivates the ring towards electrophilic aromatic substitution but makes it susceptible to nucleophilic attack under certain conditions. However, the dominant mode of reactivity is centered on the iodo-substituent.
Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-I bond is highly reactive in oxidative addition to Pd(0) catalysts, initiating a catalytic cycle that enables the formation of new carbon-carbon and carbon-heteroatom bonds with exceptional efficiency and selectivity.
Caption: Reactivity hub of 3-Iodo-2-methyl-6-(trifluoromethyl)pyridine.
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Suzuki-Miyaura Coupling : Reacts with boronic acids or esters to form biaryl or vinyl-pyridine structures. Expertise Insight: For a sterically demanding substrate like this (with ortho-methyl and ortho-iodo groups), catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to promote efficient reductive elimination.
-
Sonogashira Coupling : Couples with terminal alkynes to yield substituted alkynylpyridines, a common scaffold in medicinal chemistry. This reaction typically requires a co-catalyst, such as copper(I) iodide.
-
Buchwald-Hartwig Amination : Forms C-N bonds by reacting with primary or secondary amines. This is a powerful method for introducing diverse amine functionalities, which are crucial for modulating solubility and biological activity.
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Heck Coupling : Creates new C-C bonds by reacting with alkenes, enabling the synthesis of styrenyl-type derivatives.
Applications in Drug Discovery and Agrochemicals
This compound is not an active ingredient itself but rather a high-value intermediate. Its utility stems from its ability to serve as a foundational scaffold upon which molecular complexity and diversity can be built.
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Lead Optimization : In drug discovery, chemists can purchase or synthesize a core fragment like this and, using parallel synthesis, rapidly generate a library of analogs by performing various cross-coupling reactions. This allows for the systematic probing of structure-activity relationships (SAR).
-
Enhanced Pharmacokinetics : The trifluoromethyl group is a well-known bioisostere for groups like methyl or chloro, but it offers superior metabolic stability and can alter pKa, improving a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[3][5]
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Agrochemical Design : Similar to pharmaceuticals, the TFMP moiety is a core component of many modern herbicides, fungicides, and insecticides.[1][2] The ability to functionalize the 3-position via the iodo group allows for the fine-tuning of activity, selectivity, and environmental persistence.
Safety, Handling, and Storage
Proper handling of 3-Iodo-2-methyl-6-(trifluoromethyl)pyridine is essential to ensure laboratory safety. The following information is derived from its Safety Data Sheet (SDS).[8]
Hazard Identification
| Hazard Class | GHS Statement | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (!) |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (!) |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 (!) |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | GHS07 (!) |
Recommended Handling Procedures
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Engineering Controls : Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE) : Wear protective gloves (e.g., nitrile), protective clothing, and safety glasses with side-shields or goggles.[8][11]
-
Hygiene : Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke when using this product.
Storage and Disposal
-
Storage : Store in a cool, dry, and well-ventilated place.[8] Keep the container tightly closed and store locked up.
-
Disposal : Dispose of contents and container to an approved hazardous waste disposal plant. Do not discharge into the environment.[11]
References
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PubChemLite. (n.d.). 3-iodo-6-(trifluoromethyl)pyridin-2-ol. Retrieved from [Link]
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Knowledge UChicago. (n.d.). Supporting Information. Retrieved from [Link]
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Acros PharmaTech Limited. (2018). SAFETY DATA SHEET: 2-hydroxy-6-(trifluoromethyl)pyridine. Retrieved from [Link]
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Oda, H., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from [Link]
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Huntsman. (n.d.). Case Ingredients Features Low Viscosity. Retrieved from [Link]
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PubChem. (n.d.). 2-[2-Iodo-6-(trifluoromethyl)phenyl]pyridine. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Iodo-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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Refubium - Freie Universität Berlin. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Retrieved from [Link]
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ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
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Runtai Chemical. (n.d.). Hydroquinone/HQ with Cas 123-31-9. Retrieved from [Link]
- Google Patents. (n.d.). US4650875A - Preparation of (trifluoromethyl)pyridines.
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Royal Society of Chemistry. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Retrieved from [Link]
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ACS Publications. (n.d.). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Retrieved from [Link]
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The Good Scents Company. (n.d.). para-hydroquinone, 123-31-9. Retrieved from [Link]
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